Benzo[a]phenazine-5,6-dione
Description
Significance of the Phenazine (B1670421) Core in Scientific Inquiry
Phenazines are a large and important class of nitrogen-containing heterocyclic compounds. Their basic structure consists of a pyrazine (B50134) ring fused with two benzene (B151609) rings. Over 100 naturally occurring phenazine derivatives have been isolated, primarily from microorganisms like bacteria of the Pseudomonas and Streptomyces genera, and more than 6,000 synthetic analogues have been created. nih.gov
The scientific interest in the phenazine core is largely due to its redox activity. This property allows phenazine compounds to participate in electron transfer processes, which is fundamental to their wide range of biological activities, including antimicrobial, antitumor, and antiparasitic effects. researchgate.net This redox behavior also makes them valuable in materials science. Fluorescent phenazine derivatives are investigated for their applications as emitters in organic light-emitting diodes (OLEDs), organic semiconductors, and as photosensitizers. nih.gov The planarity and aromaticity of the phenazine system allow for strong intermolecular π-π stacking, a crucial feature for charge transport in electronic devices.
Overview of Benzo[a]phenazine-5,6-dione as a Core Research Target
This compound is a specific derivative that has garnered attention as a pivotal research target. Its structure is an extension of the basic phenazine framework, featuring an annulated naphthalene (B1677914) ring system that incorporates an ortho-quinone functionality. This compound is frequently synthesized through the condensation of 2-hydroxynaphthalene-1,4-dione (lawsone) with an o-phenylenediamine (B120857). nih.govtubitak.gov.tr
Much of the research centered on this compound focuses on its role as a precursor or key intermediate in the synthesis of more elaborate molecular architectures. researchgate.net The dione's reactivity, particularly that of its reduced form, Benzo[a]phenazin-5-ol, is harnessed in multicomponent reactions to construct complex polyheterocyclic systems. nih.govresearchgate.net These resulting molecules are investigated for a variety of functions, including as fluorescent chemosensors for detecting ions and as potential antioxidants. dergipark.org.trtandfonline.comresearchgate.net
Furthermore, the inherent properties of the benzo[a]phenazine-dione scaffold are of interest for applications in materials science. The combination of the electron-accepting quinone unit and the extended aromatic system suggests potential for use in organic electronics. frontiersin.orgacs.org Research into related benzo[g]quinoxaline-5,10-diones, which are structural analogues, highlights the importance of the dione's electrochemical properties for bioreduction and the development of materials with tunable electronic structures. mdpi.comresearchgate.net Studies on the reactivity of derivatives, such as this compound 7-oxides, further underscore the compound's role as a platform for fundamental chemical investigation.
Physicochemical Properties of this compound
The following table summarizes key computed and experimental physicochemical properties of the compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₈N₂O₂ | nih.gov |
| Molecular Weight | 260.25 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 13742-05-7 | nih.gov |
| Boiling Point | 504.1°C at 760 mmHg | N/A |
| Flash Point | 254.6°C | N/A |
| Density | 1.448 g/cm³ | N/A |
| XLogP3 | 2.3 | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzo[a]phenazine-5,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O2/c19-15-10-6-2-1-5-9(10)13-14(16(15)20)18-12-8-4-3-7-11(12)17-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBXUXXKUJECCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292658 | |
| Record name | Benzo[a]phenazine-5,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13742-05-7 | |
| Record name | Benzo[a]phenazine-5,6-dione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84488 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo[a]phenazine-5,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Benzo a Phenazine 5,6 Dione
Foundational Synthetic Routes to the Benzo[a]phenazine (B1654389) Skeleton
The construction of the tetracyclic benzo[a]phenazine framework is primarily achieved through the condensation of a 1,2-diamine with a suitable dicarbonyl compound. This fundamental reaction serves as the cornerstone for a multitude of synthetic approaches leading to a wide array of functionalized derivatives.
Condensation Reactions in Benzo[a]phenazine-5,6-dione Synthesis
The most direct route to the benzo[a]phenazine core involves the condensation of 2-hydroxynaphthalene-1,4-dione (also known as lawsone) with various benzene-1,2-diamines. nih.govresearchgate.netrsc.org This reaction typically proceeds by mixing the reactants, often with heating, to form an orange solid of the benzo[a]phenazine derivative. academie-sciences.fracademie-sciences.fr The initial product of this condensation is benzo[a]phenazin-5-ol, which exists in tautomeric equilibrium with 6H-benzo[a]phenazin-5-one. nih.govacademie-sciences.frrsc.org This intermediate is a crucial precursor for the synthesis of a variety of fused heterocyclic systems. nih.govresearchgate.netrsc.org
The reaction mechanism initiates with the tautomerization of 2-hydroxynaphthalene-1,4-dione, followed by a nucleophilic attack from the 1,2-diamine and subsequent dehydration to yield the phenazine (B1670421) ring. dergipark.org.tr The versatility of this method allows for the introduction of various substituents on the benzene-1,2-diamine ring, leading to a library of benzo[a]phenazine derivatives.
Multicomponent Reactions for this compound Derivatives
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single operation. dergipark.org.trresearchgate.nettandfonline.com These reactions are highly valued for their efficiency, atom economy, and the ability to generate diverse molecular scaffolds. tandfonline.com Several MCR strategies have been developed for the synthesis of this compound derivatives, often leading to fused heterocyclic systems with interesting properties.
A notable example of a higher-order MCR is the one-pot, pseudo-five-component synthesis of 6,6'-(arylmethylene)bis(benzo[a]phenazin-5-ol) derivatives. researchgate.net This reaction involves the sequential tandem reaction of 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine (B120857), and an aromatic aldehyde. researchgate.net The process is facilitated by a co-catalyst, such as 2-aminopyridine, and a primary catalyst like p-toluenesulfonic acid (p-TsOH), typically under solvent-free conditions at elevated temperatures. researchgate.net Another pseudo-five-component reaction utilizes lawsone, various heteroaryl amines, and terephthaldehyde with p-TSA as a catalyst to produce bis-heteroarylaminomethylnaphthoquinone Mannich bases. researchgate.net In a different approach, a DABCO-catalyzed five-component domino protocol has been reported for the synthesis of benzo[a]pyrazolo[4′,3′:5,6]pyrano[2,3-c]phenazines in good yields. nih.gov This reaction brings together benzo[a]phenazin-5-ol (formed in situ), hydrazines, aromatic aldehydes, and ethyl acetoacetate (B1235776) in the presence of DABCO. nih.gov
Four-component reactions are a common and effective strategy for synthesizing highly functionalized benzo[a]phenazine derivatives. academie-sciences.frresearchgate.nettubitak.gov.tr A widely used approach involves the reaction of 2-hydroxynaphthalene-1,4-dione, an o-phenylenediamine, an aromatic aldehyde, and a C-H activated compound like malononitrile (B47326). academie-sciences.frrsc.orgdergipark.org.trbenthamscience.com This reaction can be catalyzed by various substances, including nano copper(II) oxide, academie-sciences.fracademie-sciences.frrsc.org caffeine (B1668208), nih.govrsc.org and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). benthamscience.com The reaction mechanism generally proceeds through the initial formation of benzo[a]phenazin-5-ol from the condensation of 2-hydroxynaphthalene-1,4-dione and the diamine. academie-sciences.fracademie-sciences.fr Concurrently, a Knoevenagel condensation occurs between the aromatic aldehyde and malononitrile to form a benzylidenemalononitrile (B1330407) intermediate. academie-sciences.fracademie-sciences.fr A subsequent Michael addition of the benzo[a]phenazin-5-ol to this intermediate, followed by cyclization and tautomerization, affords the final benzo[a]pyrano[2,3-c]phenazine product. academie-sciences.fracademie-sciences.fr
Other four-component systems have also been developed. For instance, the reaction of 2-hydroxynaphthalene-1,4-dione, o-phenylenediamines, aromatic aldehydes, and cyclic 1,3-dicarbonyl compounds, promoted by glycerol, yields benzo[a]chromeno[2,3-c]phenazine derivatives. nih.gov Similarly, the use of isocyanides, dialkyl acetylenedicarboxylates, 2-hydroxynaphthalene-1,4-dione, and diamines in a one-pot, two-step reaction leads to the formation of benzo[a]pyrano[2,3-c]phenazines. nih.gov A novel four-component sequential condensation between 2-hydroxynaphthalene-1,4-dione, benzene-1,2-diamines, benzaldehydes, and 6-amino-1,3-dimethyluracil (B104193) has also been reported for the synthesis of benzo[a]pyrimido[5',4':5,6]pyrido[2,3-c]phenazine derivatives. tubitak.gov.tr
Table 1: Examples of Four-Component Reactions for Benzo[a]phenazine Derivatives
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst | Product Type | Yield (%) | Ref. |
| 2-Hydroxynaphthalene-1,4-dione | o-Phenylenediamine | Aromatic Aldehydes | Malononitrile | Nano CuO | 3-Amino-2-cyano-1-aryl-1H-benzo[a]pyrano[2,3-c]phenazines | High | academie-sciences.fracademie-sciences.frrsc.org |
| 2-Hydroxynaphthalene-1,4-dione | o-Phenylenediamines | Aromatic Aldehydes | Malononitrile | DBU | 3-Amino-2-cyano-1-aryl/alkyl-1H-benzo[a]pyrano[2,3-c]phenazines | Good | benthamscience.com |
| 2-Hydroxynaphthalene-1,4-dione | o-Phenylenediamines | Cyclic 1,3-dicarbonyls | Aromatic Aldehydes | Glycerol | Benzo[a]chromeno[2,3-c]phenazine derivatives | 89-95 | nih.gov |
| 2-Hydroxynaphthalene-1,4-dione | Benzene-1,2-diamines | Benzaldehydes | 6-Amino-1,3-dimethyluracil | p-TSA | Benzo[a]pyrimido[5',4':5,6]pyrido[2,3-c]phenazine derivatives | High | tubitak.gov.tr |
Three-component reactions also provide efficient pathways to fused benzo[a]phenazine systems. One such method involves the one-pot, two-step condensation of 2-hydroxynaphthalene-1,4-dione, 1,2-diamines, and tetracyanoethylene, catalyzed by pyridine (B92270), to produce benzo[a]pyrano[2,3-c]phenazine derivatives in high yields. nih.govresearchgate.net Another notable three-component synthesis reacts benzo[a]phenazin-5-ols, isocyanides, and dialkyl acetylenedicarboxylates to form benzo[a]pyrano[2,3-c]phenazines. core.ac.uk Furthermore, a domino three-component condensation of 2-hydroxynaphthalene-1,4-dione, benzene-1,2-diamines, and acetylenic esters, catalyzed by DABCO in water, has been developed to synthesize 3-oxo-3H-benzo[a]pyrano[2,3-c]phenazine-1-carboxylates and 3-(5-hydroxybenzo[a]phenazin-6-yl)acrylate derivatives. nih.govrhhz.net
Table 2: Examples of Three-Component Reactions for Benzo[a]phenazine Derivatives
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Yield (%) | Ref. |
| 2-Hydroxynaphthalene-1,4-dione | 1,2-Diamines | Tetracyanoethylene | Pyridine | Benzo[a]pyrano[2,3-c]phenazine derivatives | 90-95 | nih.govresearchgate.net |
| Benzo[a]phenazin-5-ols | Isocyanides | Dialkyl acetylenedicarboxylates | None | Benzo[a]pyrano[2,3-c]phenazine-1,2-dicarboxylates | Good | core.ac.uk |
| 2-Hydroxynaphthalene-1,4-dione | Benzene-1,2-diamines | Acetylenic esters | DABCO | 3-Oxo-3H-benzo[a]pyrano[2,3-c]phenazine-1-carboxylates | 85-94 | nih.govrhhz.net |
Four-Component Condensation Approaches
Lawsone-Based Synthetic Strategies for Benzo[a]phenazin-5-ol Derivatives
Lawsone (2-hydroxy-1,4-naphthoquinone) is a pivotal starting material for the synthesis of benzo[a]phenazin-5-ol and its derivatives. nih.govresearchgate.netrsc.org As previously mentioned, its condensation with benzene-1,2-diamines is the foundational step in many synthetic routes. nih.govresearchgate.netrsc.org The resulting benzo[a]phenazin-5-ol is not merely a final product but a versatile intermediate that serves as a building block for more complex heterocyclic structures. nih.govresearchgate.netrsc.orgresearchgate.net Many of the multicomponent reactions discussed above utilize the in situ formation of benzo[a]phenazin-5-ol from lawsone as the initial step, highlighting the central role of this lawsone-based strategy in the broader synthetic landscape of benzo[a]phenazine chemistry. nih.govresearchgate.net
Catalysis in this compound Synthesis
The synthesis of this compound and its derivatives is often facilitated by catalysts, which play a crucial role in enhancing reaction rates and yields. Both acid and base catalysts, as well as heterogeneous and nanomaterial-supported catalysts, have been effectively employed.
Acid Catalysis
Various acid catalysts have been successfully utilized in the synthesis of benzo[a]phenazine derivatives, demonstrating high efficiency and promoting environmentally friendly protocols.
Formic Acid: An efficient and environmentally benign protocol for synthesizing 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-one derivatives involves a one-pot, four-component condensation of 2-hydroxy-1,4-naphthoquinone (B1674593), 1,2-phenylenediamine, aromatic amines, and triethyl orthoformate using formic acid as a catalyst under solvent-free conditions at 90 °C. nih.gov This method is noted for its operational simplicity, metal-free conditions, and good to high yields without the need for chromatographic purification. nih.gov The initial step involves the condensation of 2-hydroxy-1,4-naphthoquinone and o-phenylenediamine in the presence of 10 mol% formic acid to form benzo[a]phenazin-5-ol. nih.gov
p-Toluenesulfonic Acid (p-TsOH): p-TsOH has been identified as a nontoxic, inexpensive, and effective solid acid catalyst for the synthesis of polyfunctionalized benzo[a]pyrimido[5',4':5,6]pyrido[2,3-c]phenazine derivatives. tubitak.gov.tr In a one-pot, four-component reaction, 20 mol% of p-TsOH under solvent-free conditions proved to be the most effective, leading to high yields. tubitak.gov.tr The process involves the initial formation of benzo[a]phenazin-5-ol from 2-hydroxynaphthalene-1,4-dione and benzene-1,2-diamine, catalyzed by p-TsOH under either conventional heating or microwave irradiation. tubitak.gov.tr
Oxalic Acid: Oxalic acid (20 mol%) has been employed as a reusable and homogeneous organocatalyst for the synthesis of 16-(aryl)benzo[a]indeno[2′,1′:5,6]pyrano[2,3-c]phenazin-15(16H)-one derivatives. nih.govresearchgate.net This sequential one-pot, four-component reaction is carried out in an ethanol/water mixture under reflux conditions, with oxalic acid acting as a Brønsted-Lowry acid catalyst. nih.govresearchgate.net
Brønsted-Lewis Acidic Catalysts: A novel inorganic-organic hybrid salt, 4,4'-(1,4-phenylene)di(sulfonic)pyridinium tetrachloroferrate (PDSPTCF), has been synthesized and used as an efficient Brønsted-Lewis acidic catalyst. d-nb.info This catalyst, possessing both –SO3H groups (Brønsted acid sites) and FeCl4ˉ anions (Lewis acid sites), has shown high efficacy in producing benzo[a]benzo nih.govtandfonline.comchromeno[2,3-c]phenazine derivatives in high yields and short reaction times under solvent-free conditions. d-nb.info
Table 1: Comparison of Acid Catalysts in Benzo[a]phenazine Derivative Synthesis
| Catalyst | Derivative | Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Formic Acid | 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-one | Four-component | Solvent-free, 90°C | Good to High | nih.gov |
| p-TsOH | Benzo[a]pyrimido[5',4':5,6]pyrido[2,3-c]phenazine | Four-component | Solvent-free, MW/Heat | High | tubitak.gov.tr |
| Oxalic Acid | 16-(aryl)benzo[a]indeno[2′,1′:5,6]pyrano[2,3-c]phenazin-15(16H)-one | Four-component | EtOH/H₂O, Reflux | 85-92 | nih.govresearchgate.net |
| PDSPTCF | Benzo[a]benzo nih.govtandfonline.comchromeno[2,3-c]phenazine | Multi-component | Solvent-free, 70°C | 88-98 | d-nb.info |
Base Catalysis
Base catalysts are also instrumental in the synthesis of benzo[a]phenazine derivatives, offering mild and efficient reaction pathways.
DABCO (1,4-diazabicyclo[2.2.2]octane): DABCO has been established as an efficient and reusable solid base catalyst for the synthesis of various benzo[a]phenazine derivatives. tubitak.gov.trrhhz.neteurjchem.com It has been used in the one-pot, four-component synthesis of benzo[a]chromeno[2,3-c]phenazines under microwave irradiation in an ethanol/water mixture. tubitak.gov.tr DABCO also catalyzes the three-component domino reaction between 2-hydroxynaphthalene-1,4-dione, benzene-1,2-diamines, and acetylenic esters in water to produce 3-oxo-3H-benzo[a]pyrano[2,3-c]phenazine-1-carboxylates and 3-(5-hydroxybenzo[a]phenazin-6-yl)acrylates. rhhz.net The reusability of DABCO makes it a green and cost-effective catalyst. rhhz.neteurjchem.com
Caffeine: Caffeine has been utilized as a green and natural catalyst for the synthesis of functionalized benzo[a]pyrano[2,3-c]phenazine and benzo[a] nih.govtubitak.gov.troxazino[6,5-c]phenazine derivatives. nih.govresearchgate.netjrespharm.com In a one-pot, four-component sequential condensation, caffeine (20 mol%) effectively catalyzes the reaction in a basic ionic liquid, leading to excellent yields. researchgate.netccspublishing.org.cn The synthesis of 3-amino-2-cyano-1-(2-hydroxyl-phenyl)-1H-benzo[a]pyrano[2,3-c]phenazine has been achieved with a 15% w/w caffeine catalyst, yielding 67.2% of the product. jrespharm.com
Table 2: Application of Base Catalysts in Benzo[a]phenazine Synthesis
| Catalyst | Derivative | Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| DABCO | Benzo[a]chromeno[2,3-c]phenazine | Four-component | EtOH/H₂O, MW | High | tubitak.gov.tr |
| DABCO | 3-oxo-3H-benzo[a]pyrano[2,3-c]phenazine-1-carboxylate | Three-component | Water, 50°C | High | rhhz.net |
| Caffeine | Benzo[a] nih.govtubitak.gov.troxazino[6,5-c]phenazine | Four-component | Basic ionic liquid, RT | 91 | researchgate.netccspublishing.org.cn |
| Caffeine | 3-amino-2-cyano-1-(2-hydroxyl-phenyl)-1H-benzo[a]pyrano[2,3-c]phenazine | Four-component | Boiling solvent, 45 min | 67.2 | jrespharm.com |
Heterogeneous and Nanomaterial-Supported Catalysis
The use of heterogeneous and nanomaterial-supported catalysts offers significant advantages, including ease of separation, reusability, and enhanced catalytic activity.
H3PW12O40@nano-ZnO: This recyclable heterogeneous catalyst has been effectively used in the synthesis of heteroaryl-substituted dihydrobenzo[a]pyrimido[5',4':5,6]pyrido[2,3-c]phenazines. figshare.comthieme-connect.deresearchgate.net The reaction proceeds via a condensation/Knoevenagel/Michael/heterocyclization sequence in an aqueous medium under microwave irradiation, offering high yields in short reaction times. figshare.comresearchgate.net The catalyst plays a dual role in facilitating the initial condensation to form benzo[a]phenazin-5-ol and the subsequent Knoevenagel condensation. researchgate.net
Nano CuO: Nano copper(II) oxide has been employed as a catalyst in the four-component synthesis of functionalized benzo[a]pyrano[2,3-c]phenazine derivatives under solvent-free conditions. academie-sciences.fr The reaction involves the initial formation of benzo[a]phenazine at 75°C, followed by the addition of aldehydes, malononitrile, and nano CuO. academie-sciences.fr The catalyst can be recycled and reused without significant loss of activity. academie-sciences.fr
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, recent synthetic methodologies for this compound and its derivatives have focused on minimizing waste, avoiding hazardous solvents, and improving energy efficiency.
Solvent-Free Reaction Conditions
Conducting reactions under solvent-free conditions is a key aspect of green chemistry, reducing environmental impact and simplifying product purification.
Several efficient protocols for the synthesis of benzo[a]phenazine derivatives have been developed that operate under solvent-free conditions. For instance, the formic acid-catalyzed synthesis of 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-one derivatives is performed without any solvent. nih.gov Similarly, the synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives using nano CuO as a catalyst is also a solvent-free process. academie-sciences.fr The p-TSA catalyzed synthesis of benzo[a]pyrimido[5',4':5,6]pyrido[2,3-c]phenazine derivatives also demonstrates high efficiency under solvent-free conditions. tubitak.gov.tr The use of H3PW12O40@nano-TiO2 and Fe3O4@TiO2-SO3H as catalysts in microwave-assisted, solvent-free syntheses of various benzo[a]phenazine derivatives further highlights the trend towards greener synthetic routes. tandfonline.comtandfonline.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.
The synthesis of numerous benzo[a]phenazine derivatives has been significantly improved by the application of microwave irradiation. tubitak.gov.trfigshare.comacademie-sciences.fr For example, the DABCO-catalyzed synthesis of benzo[a]chromeno[2,3-c]phenazines is efficiently conducted under microwave irradiation, with optimal yields obtained at 300 W. tubitak.gov.tr The synthesis of heteroaryl-substituted dihydrobenzo[a]pyrimido[5',4':5,6]pyrido[2,3-c]phenazines using H3PW12O40@nano-ZnO as a catalyst is also performed under microwave conditions (300 W), resulting in high yields within 10-15 minutes. figshare.comresearchgate.net Furthermore, the synthesis of benzo[a]furo[2,3-c]phenazine derivatives has been achieved using H3PW12O40@Fe3O4-ZnO magnetic core-shell nanoparticles under solvent-free microwave irradiation, underscoring the benefits of combining microwave assistance with advanced catalytic systems. tandfonline.com
Derivatization Strategies and Functionalization of this compound
Synthesis of this compound N-Oxides and Related Structures
The introduction of an N-oxide functional group to the phenazine core represents a significant chemical modification. A direct method for this transformation involves the reaction of 4-arylamino-1,2-naphthoquinone with nitrosylsulfuric acid, which yields this compound 7-oxides. osi.lv This reaction provides a pathway to access N-functionalized derivatives of the parent dione (B5365651). In related chemistry, the reduction of phenazine N-oxides, for instance with hydrazine, has been shown to produce the corresponding dione, highlighting the reversible nature of this functionalization under specific conditions. mdpi.com
Creation of Fused Heterocyclic Systems from Benzo[a]phenazines
A prominent strategy for expanding the structural diversity of benzo[a]phenazines is the construction of fused heterocyclic systems. These reactions often proceed through one-pot, multi-component protocols starting from precursors like 2-hydroxynaphthalene-1,4-dione (lawsone) and an appropriate o-phenylenediamine, which generate a benzo[a]phenazin-5-ol intermediate in situ. nih.govresearchgate.netrsc.orgresearchgate.netresearchgate.netresearchgate.netsemanticscholar.org This intermediate readily undergoes further reaction with various reagents to build fused pyran, pyridine, pyrrole (B145914), furan, oxazine (B8389632), and chromene rings. nih.govresearchgate.netrsc.org
The fusion of a pyran ring to the benzo[a]phenazine skeleton is a well-documented transformation, typically achieved through multi-component reactions. researchgate.net These methods involve the condensation of a benzo[a]phenazine precursor (often formed in situ) with aldehydes and active methylene (B1212753) compounds, such as malononitrile. nih.govresearchgate.netiau.ir A variety of catalysts have been successfully employed to facilitate this process, demonstrating the reaction's robustness. iau.ir
For instance, a four-component reaction of 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, an aromatic aldehyde, and malononitrile can be catalyzed by caffeine to produce benzo[a]pyrano[2,3-c]phenazine derivatives in high yields. nih.govjrespharm.com Similarly, catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO), nano-Fe3O4, and pyridine have proven effective. nih.govresearchgate.netiau.ir
Table 1: Catalytic Systems for the Synthesis of Benzo[a]pyrano[2,3-c]phenazine Derivatives
| Catalyst | Key Reactants | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| Caffeine (1,3,7-trimethylpurine-2,6-dione) | 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, aromatic aldehydes, malononitrile | Conventional heating or microwave irradiation | 85-96% | nih.gov |
| Pyridine | 2-hydroxynaphthalene-1,4-dione, 1,2-diamines, tetracyanoethylene | EtOH, Room Temperature, 30-45 min | 90-95% | nih.gov |
| Nano Fe3O4@PAA-SO3H | 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, benzaldehydes, malononitrile | Ethanol, Ultrasonic irradiation | Excellent yields | iau.ir |
| DABCO | 2-hydroxynaphthalene-1,4-dione, benzene-1,2-diamines, hydrazines, aromatic aldehydes, ethyl acetoacetate | PEG-400, 70 °C, 90-120 min | 72-84% | nih.gov |
| p-Toluenesulfonic acid (p-TSA) | 2-hydroxynaphthalene-1,4-dione, ortho-phenylenediamines, aromatic aldehydes, cyclic 1,3-dicarbonyls | PEG-400, 70 °C, 2-2.5 h | 82-92% | nih.gov |
The synthesis of spiropyranophenazines, which feature a spirocyclic junction, represents a more complex architectural development. cdri.res.in These compounds can be synthesized via a one-pot reaction of ninhydrin (B49086) and o-phenylenediamine, followed by the addition of a 1,3-dione under catalyst-free conditions. cdri.res.in Another approach utilizes DBU as a catalyst in a four-component reaction to generate spiro[benzo[a]pyrano[2,3-c]phenazine-1,3'-indoline] derivatives. benthamscience.com
The annulation of pyridine and pyrrole rings onto the benzo[a]phenazine framework leads to the formation of pyridophenazines and pyrrolophenazines, respectively. nih.govekb.eg A convenient microwave-assisted, one-pot, four-component synthesis has been developed for novel benzo[a]pyridazino[3,4-c]phenazine derivatives starting from 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, methyl hydrazine, and o-phenylenediamine. nih.gov
The synthesis of pyrrolophenazines can be achieved through the cyclization of aminophenazinol precursors. ekb.eg For example, the reaction of 3-aminophenazin-2-ol with specific reagents can lead to the formation of a fused pyrrole ring system. ekb.eg
Table 2: Synthesis of Fused Pyridophenazine and Pyrrolophenazine Systems
| Fused System | Synthetic Approach | Key Reactants/Precursors | Reference |
|---|---|---|---|
| Benzo[a]pyridazino[3,4-c]phenazines | One-pot, four-component reaction | 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, methyl hydrazine, o-phenylenediamine | nih.gov |
| Pyrrolophenazines | Cyclization of aminophenazinol | 3-Aminophenazin-2-ol | ekb.eg |
| Benzo[a]pyrimido[5′,4′:5,6]pyrano[2,3-c]phenazines | Five-component domino reaction | 2-hydroxynaphthalene-1,4-dione, benzene-1,2-diamines, aromatic aldehydes, barbituric acid | nih.gov |
Furophenazines and oxazinophenazines are another important class of derivatives accessible from benzo[a]phenazine precursors. nih.govresearchgate.net The synthesis of benzo[a]furo[2,3-c]phenazine derivatives has been accomplished through a multi-component reaction of benzo[a]phenazin-5-ol, arylglyoxals, and indole (B1671886) under microwave irradiation, facilitated by H3PW12O40@Fe3O4-ZnO magnetic core-shell nanoparticles. researchgate.net
The construction of the oxazine ring has been achieved via one-pot, multi-component sequential protocols. A notable example is the caffeine-catalyzed synthesis of benzo[a] osi.lvCurrent time information in Bangalore, IN.oxazino[6,5-c]phenazines. researchgate.net An environmentally benign, catalyst-free version of this four-component domino protocol has also been developed using water as the solvent. orcid.org
Table 3: Synthesis of Fused Furophenazine and Oxazinophenazine Systems
| Fused System | Synthetic Approach | Catalyst/Conditions | Reference |
|---|---|---|---|
| Benzo[a]furo[2,3-c]phenazines | Multi-component reaction of benzo[a]phenazin-5-ol, arylglyoxal, and indole | H3PW12O40@Fe3O4-ZnO MCNPs / Microwave | researchgate.net |
| Benzo[a] osi.lvCurrent time information in Bangalore, IN.oxazino[6,5-c]phenazines | One-pot, four-component domino protocol | Caffeine / Basic ionic liquid | researchgate.net |
| Benzo[a] osi.lvCurrent time information in Bangalore, IN.oxazino[6,5-c]phenazines | One-pot, four-component domino protocol | Catalyst-free / Water | orcid.org |
| 2-Methylene-2H- researchgate.netCurrent time information in Bangalore, IN.oxazino[2,3-b]phenazine | Addition of 3-aminophenazin-2-ol to activated acrolein | - | ekb.eg |
Chromenophenazines, specifically benzo[a]chromeno[2,3-c]phenazine derivatives, are synthesized through one-pot, four-component condensation reactions. nih.govorcid.org This approach typically involves reacting 2-hydroxynaphthalene-1,4-dione, a 1,2-phenylenediamine, an aromatic aldehyde, and a cyclic 1,3-dicarbonyl compound such as dimedone, 5-methylcyclohexane-1,3-dione, or cyclohexane-1,3-dione. nih.govresearchgate.net
Various acidic catalysts have been shown to promote this transformation effectively. For example, catalytic amounts of sulfuric acid (H2SO4) or phosphotungstic acid in an ethanol/water mixture under reflux conditions provide good yields. researchgate.net The ionic liquid [NMP]H2PO4 has also been used, acting as both the catalyst and the reaction medium. researchgate.net
Table 4: Catalytic Synthesis of Benzo[a]chromeno[2,3-c]phenazine Derivatives
| Catalyst | Key Reactants | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| H2SO4 (10 mol%) | 2-hydroxynaphthalene-1,4-dione, 1,2-phenylenediamines, aromatic aldehydes, cyclic 1,3-dicarbonyls | EtOH/H2O (1:1), Reflux | 92-96% | researchgate.net |
| Phosphotungstic Acid | 2-hydroxynaphthalene-1,4-dione, 1,2-phenylenediamines, aromatic aldehydes, cyclic 1,3-dicarbonyls | EtOH/H2O (1:1), Reflux | 95-98% | researchgate.net |
| [NMP]H2PO4 | 2-hydroxynaphthalene-1,4-dione, 1,2-phenylenediamines, aromatic aldehydes, cyclic 1,3-dicarbonyls | 80 °C (Catalyst and medium) | 82-88% | researchgate.net |
| Glacial Acetic Acid | 2-hydroxynaphthalene-1,4-dione, 1,2-phenylenediamines, aromatic aldehydes, cyclic 1,3-dicarbonyls | 70 °C, 2-3 h | 81-90% | nih.gov |
Furophenazines and Oxazinophenazines
Metal Complexation with this compound Ligands and Derivatives
The coordination chemistry of this compound and its derivatives is an area of interest due to the presence of multiple potential donor sites, including the phenazine nitrogen atoms and the quinone oxygen atoms. These sites allow for the formation of metal complexes with diverse structures and properties. Research has explored the use of these compounds as ligands, particularly in the context of creating photoactive and biologically active metal complexes.
Complexation of this compound
Direct complexation of this compound (referred to as 'phzi' in some literature) with metal centers has been challenging under certain conditions. Attempts to synthesize a ruthenium(II) complex, [Ru(bpy)₂(phzi)]²⁺, by reacting Ru(bpy)₂Cl₂ with benzo[a]phenazine-5,6-quinone resulted in the formation of the desired complex in only trace amounts. nih.gov The major product isolated from this reaction was identified as [Ru(bpy)₂(iqi)]²⁺, suggesting a decomposition of the this compound ligand during the synthesis. nih.gov
The proposed mechanism for this outcome involves the loss of a carbon monoxide molecule from the quinone moiety of the ligand. nih.gov This decomposition is similar to that observed for a related ligand, 1,10-phenanthroline-5,6-dione (B1662461), which is known to lose carbon monoxide under basic conditions. nih.gov Following the loss of CO, the remaining fragment of the this compound can still coordinate to the ruthenium center in a bidentate fashion, leading to the formation of the unexpected byproduct. nih.gov
Table 1: Attempted Synthesis of Ruthenium(II) Complex with this compound
| Reactants | Proposed Product | Major Isolated Product | Observation/Hypothesis | Source |
|---|
Complexation with Benzo[a]phenazine Derivatives and Analogs
While direct complexation of the parent dione has proven difficult, derivatives and analogs of the benzo[a]phenazine framework have been successfully employed as ligands in coordination chemistry. A prominent example is benzo[i]dipyrido[3,2-a:2′,3′-c]phenazine (dppn), a structurally related ligand with an extended aromatic system. This ligand is synthesized via a condensation reaction between 1,10-phenanthroline-5,6-dione and 2,3-diaminonaphthalene. rsc.orgmdpi.com
Ruthenium(II) and Iridium(III) complexes of dppn have been synthesized and characterized. rsc.orgmdpi.com For instance, reacting dppn with a dichloro-p-cymene (B13764282) ruthenium(II) chloride dimer or a pentamethylcyclopentadienyl iridium dichloride dimer yields the corresponding metal complexes. rsc.org In these complexes, the dppn ligand typically coordinates to the metal center through its two nitrogen atoms from the pyrazino-phenanthroline moiety. rsc.orgmdpi.com X-ray diffraction studies of an Iridium(III) complex, [Ir(ppy)₂(dppn)][PF₆], confirmed that the dppn ligand coordinates to the metal, exhibiting significant bending along its longitudinal axis. mdpi.com
The coordination chemistry of other related dione ligands, such as 1,10-phenanthroline-5,6-dione (phendione), further informs the potential behavior of this compound. Studies on mononuclear complexes of phendione with Zn(II), Cd(II), and Hg(II) have shown that the ligand coordinates to the metal ion through its nitrogen atoms, not the carbonyl oxygen sites. researchgate.net Similarly, silver(I) complexes of phendione demonstrate coordination via the nitrogen atoms, leading to the formation of one-dimensional (1D) chain and two-dimensional (2D) network structures. tandfonline.com This consistent N-coordination preference in related systems suggests a similar mode of binding would be expected for this compound, should the decomposition be avoided.
Table 2: Examples of Metal Complexes with Benzo[a]phenazine Analogs
| Ligand | Metal | Complex Formula | Coordination Details | Source |
|---|---|---|---|---|
| Benzo[i]dipyrido[3,2-a:2′,3′-c]phenazine (dppn) | Ruthenium(II) | [Ru(p-cymene)Cl(dppn)]⁺ | Synthesized from dppn and dichloro p-cymene (B1678584) ruthenium(II) chloride dimer. | rsc.org |
| Benzo[i]dipyrido[3,2-a:2′,3′-c]phenazine (dppn) | Iridium(III) | [(η⁵-Cp*)IrCl(dppn)]⁺ | Synthesized from dppn and pentamethylcyclopentadienyl iridium dichloride dimer. | rsc.org |
| Benzo[i]dipyrido[3,2-a:2′,3′-c]phenazine (dppn) | Iridium(III) | [Ir(ppy)₂(dppn)][PF₆] | Dppn ligand is significantly bent upon coordination to the Iridium(III) center. | mdpi.com |
| 1,10-Phenanthroline-5,6-dione (phendione) | Silver(I) | [Ag₂(pdon)₂(ClO₄)₂] | Silver(I) is bridged by the ligand via two N and one O atoms, forming a 1D chain. | tandfonline.com |
In the context of energy storage, the coordination of related phenazine structures has also been explored. For example, benzo[b]phenazine-6,11-dione (B11046238) (BPD) has been studied as an organic cathode material where coordination with Zn²⁺ ions is believed to involve both nitrogen and oxygen atoms, forming a stable N–Zn–O structure. rsc.org This suggests that under different conditions, particularly in solid-state applications, the oxygen atoms of the dione moiety in this compound could potentially participate in metal coordination.
Table of Mentioned Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | phzi |
| Benzo[i]dipyrido[3,2-a:2′,3′-c]phenazine | dppn |
| Benzo[b]phenazine-6,11-dione | BPD |
| 1,10-Phenanthroline-5,6-dione | phendione |
| Ruthenium(II) tris(bipyridine) | [Ru(bpy)₃]²⁺ |
| Dichlorobis(2,2'-bipyridine)ruthenium(II) | Ru(bpy)₂Cl₂ |
| 2,2'-Bipyridine | bpy |
| 2-Phenylpyridine | Hppy |
| Dichloro(p-cymene)ruthenium(II) dimer | [RuCl₂(p-cymene)]₂ |
| Pentamethylcyclopentadienyl iridium(III) dichloride dimer | [Cp*IrCl₂]₂ |
| Zinc(II) chloride | ZnCl₂ |
| Cadmium(II) chloride | CdCl₂ |
| Mercury(II) chloride | HgCl₂ |
| Silver(I) perchlorate | AgClO₄ |
Advanced Spectroscopic and Spectrometric Characterization of Benzo a Phenazine 5,6 Dione and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms. For benzo[a]phenazine-5,6-dione, spectroscopic data is often reported for its stable tautomer, benzo[a]phenazin-5-ol, especially in solvents like DMSO.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. In the case of benzo[a]phenazine (B1654389) derivatives, the aromatic protons typically appear in the downfield region (δ 7.0-9.5 ppm) due to the deshielding effects of the fused aromatic rings.
Research on benzo[a]phenazin-5-ol, a tautomer of the target dione (B5365651), provides significant insight. The ¹H NMR spectrum of benzo[a]phenazin-5-ol, recorded in a mixture of DMSO-d6 and D₂O with a drop of saturated NaOH solution, shows characteristic signals for the aromatic protons. rsc.org For instance, a singlet for the proton on the carbon adjacent to the hydroxyl group (HC=C(OH)-) appears around δ 7.14 ppm. rsc.org Other aromatic protons present as multiplets and doublets in the range of δ 7.78 to 9.18 ppm. rsc.org
Derivatives such as 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-ones have been shown to exist as a mixture of E and Z isomers in DMSO-d6 solution, which can be observed and distinguished using ¹H NMR spectroscopy. nih.gov
Table 1: Representative ¹H NMR Spectral Data for Benzo[a]phenazin-5-ol Note: This data is for the tautomeric enol form, which is frequently the characterized species.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Ar-H | 9.18-9.17 | m |
| Ar-H | 8.30-8.22 | m |
| Ar-H | 8.15-8.11 | m |
| Ar-H | 7.92-7.78 | m |
| HC=C(OH)- | 7.14 | s |
Carbon-13 (¹³C) NMR Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of a molecule. The carbonyl carbons (C=O) of a dione are particularly characteristic and appear significantly downfield. For phenoxazine (B87303) systems, which are structurally related, the aromatic carbons typically resonate between δ 110 and 150 ppm. researchgate.net
For benzo[a]phenazin-5-ol, the carbon attached to the hydroxyl group is observed at approximately δ 157.4 ppm, while the other aromatic and heterocyclic carbons appear in the δ 103-146 ppm range. rsc.org The specific chemical shifts are influenced by the electronic effects of the nitrogen atoms and the substitution pattern on the aromatic rings.
Table 2: Representative ¹³C NMR Spectral Data for Benzo[a]phenazin-5-ol Note: This data is for the tautomeric enol form.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-OH | 157.38 |
| Aromatic/Heterocyclic C | 145.48 |
| Aromatic/Heterocyclic C | 141.03 |
| Aromatic/Heterocyclic C | 139.49 |
| Aromatic/Heterocyclic C | 132.57 |
| Aromatic/Heterocyclic C | 131.05 |
| Aromatic/Heterocyclic C | 130.76 |
| Aromatic/Heterocyclic C | 130.70 |
| Aromatic/Heterocyclic C | 130.61 |
| Aromatic/Heterocyclic C | 130.41 |
| Aromatic/Heterocyclic C | 129.91 |
| Aromatic/Heterocyclic C | 128.84 |
| Aromatic/Heterocyclic C | 127.62 |
| Aromatic/Heterocyclic C | 124.94 |
| Aromatic/Heterocyclic C | 122.95 |
| HC=C (OH)- | 103.29 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure through fragmentation analysis.
Chemical Ionization (CI) Mass Spectrometry
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. It is frequently used for the analysis of phenazine (B1670421) derivatives in complex mixtures and for reaction monitoring. jrespharm.comresearchgate.net
The analysis of complex derivatives, such as 3-amino-2-cyano-1-(2-hydroxyl-phenyl)-1H-benzo[a]pyrano[2,3-c] phenazine, by LC-MS has been reported. jrespharm.com The mass spectrum showed a molecular ion and characteristic fragment ions at m/z 399, 322, 297, and 233, which correspond to specific losses from the parent structure. jrespharm.com This type of fragmentation data is crucial for confirming the structure of newly synthesized derivatives. For the parent this compound, LC-MS would be used to confirm its molecular weight (m/z 261 for [M+H]⁺) and purity. nih.govalfa-chemistry.com
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. It is particularly useful for identifying specific functional groups.
For this compound, the most characteristic feature in its IR spectrum would be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. For related dione structures, such as benzo[b]phenazine-6,11-dione (B11046238), these absorptions are prominent in the IR spectrum. nist.gov In derivatives like 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-ones, the carbonyl absorption is observed in the range of 1650–1690 cm⁻¹. nih.gov Other significant bands would include C=N stretching for the phenazine ring system and C=C stretching vibrations for the aromatic rings.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the functional groups present in this compound and its derivatives, confirming their molecular structure. The spectra of these compounds are characterized by specific vibrational peaks corresponding to their constituent bonds.
For instance, the FT-IR spectrum of newly synthesized 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-one derivatives shows a characteristic absorption band for the carbonyl group (C=O) in the range of 1650–1690 cm⁻¹. nih.gov In another study on 6-(alkylthio)benzo[a]phenazine-5(7H)-ones, the FT-IR spectra revealed peaks for N-H stretching around 3335 cm⁻¹, aliphatic C-H stretching between 2854-2926 cm⁻¹, aromatic C-H at 3019 cm⁻¹, C=N at 1601 cm⁻¹, C=O at 1590 cm⁻¹, and C=C at 1525 cm⁻¹. bas.bg
Similarly, the synthesis of a benzo[a]pyrano[2,3-c] phenazine derivative was confirmed by the presence of several key vibrational peaks. dergipark.org.tr These included a broad peak for O-H stretching at 3441 cm⁻¹, N-H₂ stretching vibrations at 3313 cm⁻¹ and 3173 cm⁻¹, aromatic C-H stretching at 3060 cm⁻¹, C≡N vibration at 2189 cm⁻¹, and vibrations for C=N, C=C, C-N, and C-O-C at 1659 cm⁻¹, 1597 cm⁻¹, 1324 cm⁻¹, and 1230 cm⁻¹, respectively. dergipark.org.tr
These distinct vibrational signatures are crucial for confirming the successful synthesis and purity of this compound and its various functionalized analogues.
Interactive Table: Characteristic FT-IR Peaks of Benzo[a]phenazine Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Compound Type |
| O-H Stretch | 3441 | Benzo[a]pyrano[2,3-c] phenazine |
| N-H Stretch | 3335 | 6-(alkylthio)benzo[a]phenazine-5(7H)-ones |
| N-H₂ Stretch | 3313, 3173 | Benzo[a]pyrano[2,3-c] phenazine |
| C-H Aromatic Stretch | 3019 - 3060 | Various derivatives |
| C-H Aliphatic Stretch | 2854 - 2926 | 6-(alkylthio)benzo[a]phenazine-5(7H)-ones |
| C≡N Stretch | 2189 | Benzo[a]pyrano[2,3-c] phenazine |
| C=O Stretch | 1590 - 1690 | Various derivatives |
| C=N Stretch | 1580 - 1659 | Various derivatives |
| C=C Aromatic Stretch | 1525 - 1597 | Various derivatives |
| C-O-C Stretch | 1230 | Benzo[a]pyrano[2,3-c] phenazine |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence studies, provides critical information about the electronic transitions and photophysical behavior of these compounds.
The UV-Vis absorption spectra of benzo[a]phenazine derivatives are characterized by distinct bands that arise from π–π* and charge-transfer (CT) transitions. For example, a series of alkylamine- or arylamine-substituted benzo[a]phenazines displayed absorption peaks originating from the CT transition between the amine and pyrazine (B50134) segments, as well as localized π–π* transitions within the benzo[a]phenazine core. acs.org While the absorption spectra were not significantly affected by solvent polarity, the addition of trifluoroacetic acid (TFA) induced a notable red-shift, indicating protonation at the quinoxaline (B1680401) segment, which enhances its electron-accepting character. acs.org
In a study of benzo[a]pyrano[2,3-c]phenazine derivatives, the UV-Vis spectra were used to study their photophysical properties. nih.gov Similarly, the synthesis of novel benzo[a]quinoxalino[2,3-c]phenazine dyes and their intermediates, benzo[a]phenazine-5,6-diones, were characterized by their absorption spectra. researchgate.netresearchgate.net The UV-Vis absorption spectra of certain azo-azine dyes were also studied to understand intermolecular interactions in different solvents and pH levels. juniperpublishers.com
Fluorescence spectroscopy reveals the emission properties of these molecules upon excitation. Many benzo[a]phenazine derivatives exhibit fluorescence, a property that is highly dependent on their molecular structure and environment.
For instance, fluorescent benzo[a]pyrano[2,3-c]phenazines have been synthesized and their photophysical properties, including fluorescence, have been reported. nih.gov In another study, the fluorescence quenching of benzo[a]pyrido[2′,1′:2,3]imidazo[4,5-c]phenazine dyes was examined in the presence of onium salts. researchgate.net The quantum yields of dye bleaching were also calculated under both aerobic and anaerobic conditions. researchgate.net
The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, has been determined for several derivatives. For example, some 6-(1H-benzo[d]imidazol-2-yl) benzo[a]phenazin-5-ol derivatives were found to exhibit dual emission and a large Stokes shift. benthamscience.com The emission quantum yields for a series of styryl-dihydrobenzo[a]phenazine chromophores were found to be in the range of 0.11–0.14. nih.gov Furthermore, a TPA-DPPZ derivative, a type of benzo[a]phenazine, was found to have a high quantum efficiency of 40.2%. frontiersin.org
Photobleaching, the irreversible photochemical destruction of a fluorophore, is a critical photophysical property, especially for applications in imaging and sensing. The photobleaching of benzo[a]phenazine derivatives has been investigated to understand their photostability.
The photolysis of benzo[a]quinoxalino[2,3-c]phenazine dyes in 2-propanol and cyclohexene (B86901) oxide was found to lead to the formation of dihydro derivatives. researchgate.net The photochemical behavior of these dyes, particularly their photobleaching, was discussed in the context of their use as photosensitizers. researchgate.net The proposed mechanism of dye fading was supported by spectroscopic characterization of the radical cation of the dye. researchgate.net
Interactive Table: Photophysical Properties of Select Benzo[a]phenazine Derivatives
| Compound/Derivative Class | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φf) | Key Findings |
| TPA-DPPZ | 436 (in THF) | - | 0.402 | High quantum efficiency. frontiersin.org |
| PXZ-DPPZ | - | - | 0.11 | Considerable PLQY in solid state. frontiersin.org |
| Styryl-dihydrobenzo[a]phenazines | >437 (after acid/base response) | - | 0.11 - 0.14 | Respond to acids and bases with a strong bathochromic shift. nih.gov |
| Benzo[a]quinoxalino[2,3-c]phenazine dyes | - | - | - | Undergo photolysis to form dihydro derivatives. researchgate.netresearchgate.net |
Fluorescence Spectroscopy and Quantum Yield Determinations
X-ray Diffraction Analysis
X-ray diffraction techniques are the gold standard for determining the precise three-dimensional atomic arrangement of crystalline solids.
Single crystal X-ray diffraction provides unambiguous structural elucidation, including bond lengths, bond angles, and intermolecular interactions in the solid state. This technique has been successfully applied to confirm the stereochemistry of novel benzo[a]phenazinones fused bicyclic scaffolds. rsc.org The structure of 2-(hexyloxy)benzo[b]phenazine-6,11-dione was also confirmed by single crystal X-ray diffraction analysis. researchgate.net Furthermore, the crystal structures of other related phenazine derivatives, such as benzo[i]dipyrido[3,2-a:2′,3′c]phenazine (dppn), have been determined, revealing details about their planarity and π-stacking interactions. mdpi.com
X-ray Powder Diffraction
X-ray Powder Diffraction (XRPD) is a powerful analytical technique used to determine the crystalline nature and molecular stacking patterns of solid materials. In the study of benzo[a]phenazine derivatives, XRPD provides crucial insights into their solid-state structure, which can influence their material properties.
Detailed research has been conducted on derivatives such as benzo[a]benzo acs.orgresearchgate.netquinoxalino[2,3-i]phenazine-8,17-dione (BBQPH). nih.gov The powder X-ray diffraction pattern of BBQPH reveals its crystalline structure. nih.gov A prominent diffraction peak observed at a 2θ angle of 27.1° is assigned to the (002) plane, which corresponds to an interlayer distance of 3.3 Å between the fully conjugated layers. nih.gov This indicates an AA stacking model for the molecule. nih.gov Other significant diffraction peaks are found at 3.5° and 16.8°, corresponding to the (100) and (300) crystal facets, respectively. nih.gov In contrast, a related derivative, identified as BBQPD, displays only weak, broad diffraction peaks, indicating that it possesses a more random molecular arrangement and is largely amorphous. nih.gov
To further elucidate the crystal structure of BBQPH, Pawley refinement of the experimental XRPD data was performed. nih.gov The analysis assigned the refined crystal structure to a monoclinic system with a P1 space group. nih.gov The refined unit cell parameters provide a precise description of the crystal lattice. nih.gov
While detailed powder diffraction data for the parent this compound is not extensively documented in the reviewed literature, single-crystal X-ray diffraction analysis has been performed on other derivatives. For instance, 2-(hexyloxy)benzo[b]phenazine-6,11-dione was confirmed to crystallize in the P-1 space group. researchgate.net This type of analysis, though distinct from powder diffraction, also provides fundamental crystallographic information for this class of compounds. researchgate.net
Interactive Data Tables
Table 1: XRPD Peak Positions for BBQPH
| 2θ (degrees) | Crystal Facet |
| 3.5 | (100) |
| 16.8 | (300) |
| 27.1 | (002) |
| Data sourced from a 2023 study on hydrogen-bonded organic framework cathodes. nih.gov |
Table 2: Refined Crystal Structure Data for BBQPH
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P1 |
| a | 17.204 Å |
| b | 9.163 Å |
| c | 3.553 Å |
| α | 114° |
| β | 94.4° |
| γ | 63.4° |
| Data obtained from Pawley refinement of experimental XRPD data. nih.gov |
Computational and Theoretical Investigations of Benzo a Phenazine 5,6 Dione
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has become a principal tool for investigating the properties of phenazine-based compounds. It offers a balance between computational cost and accuracy, making it suitable for studying the electronic structure, spectroscopic properties, and reaction mechanisms of medium to large-sized molecules.
DFT calculations are instrumental in elucidating the electronic structure of molecules by determining the energies and distributions of molecular orbitals. For phenazine (B1670421) derivatives, understanding the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key parameter that influences the molecule's kinetic stability, chemical reactivity, and optical properties.
In studies of related phenazine and quinone systems, DFT methods such as B3LYP with a 6-311(d,p) basis set have been employed to analyze structural characteristics. researchgate.net These calculations provide optimized molecular geometries and visualizations of orbital distributions. For instance, the analysis of HOMO and LUMO distributions helps identify the regions of the molecule involved in electronic transitions. researchgate.net Molecular electrostatic potential (MEP) maps, also derived from DFT, reveal the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net
| Property | Significance | Typical DFT Method |
|---|---|---|
| HOMO Energy | Relates to ionization potential and electron-donating ability | B3LYP / 6-31G(d,p) |
| LUMO Energy | Relates to electron affinity and electron-accepting ability | B3LYP / 6-31G(d,p) |
| HOMO-LUMO Gap | Indicates chemical reactivity, kinetic stability, and optical properties | B3LYP / 6-31G(d,p) |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for nucleophilic/electrophilic attack | B3LYP / 6-311(d,p) |
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption and emission spectra of molecules. By calculating the energies of electronic transitions between the ground state and various excited states, TD-DFT can forecast the wavelengths of maximum absorption (λmax).
For phenothiazine (B1677639) and phenazine derivatives, TD-DFT calculations have been used to assign observed absorption bands to specific electronic transitions, such as the S₀ → S₁ transition. mdpi.com For example, in a study of a substituted phenothiazine, TD-DFT calculations indicated an emission band corresponding to the S₁ → S₀ transition at 568 nm, which was in reasonable agreement with the experimental fluorescence band at 647 nm. mdpi.com Similarly, DFT computations have been used to support the qualitative trends observed in the optical properties and acidochromism of amine-substituted benzo[a]phenazines. acs.org These theoretical predictions are invaluable for interpreting experimental spectroscopic data and understanding the nature of the excited states.
| Compound Type | Experimental λmax (nm) | Theoretical λmax (nm) | Transition | Reference |
|---|---|---|---|---|
| Substituted Phenothiazine (Emission) | 647 | 568 | S₁ → S₀ | mdpi.com |
| Amine-Substituted Benzo[a]phenazines (Absorption) | Varies | Qualitative Agreement | π–π* and Charge Transfer | acs.org |
DFT calculations are highly effective for elucidating complex reaction mechanisms, particularly those involving short-lived, high-energy intermediates like radical cations. Theoretical modeling can map the potential energy surface of a reaction, identifying transition states and intermediates that are difficult to detect experimentally.
For instance, quantum mechanical calculations have been used to determine the mechanism of radical cation formation from pentachlorophenol (B1679276) on clay surfaces, showing that the reaction is initiated by a single electron transfer from the molecule to Fe(III). science.gov In another example, computational studies of a phenanthrene-extended phenazine dication explored the conformational changes that occur upon oxidation. acs.org The calculations provided evidence for the structure of the resulting species and supported the formation of a charged, extended conjugated system. acs.org This approach is directly applicable to benzo[a]phenazine-5,6-dione, where oxidation could lead to the formation of a radical cation, a key step in many chemical and biological processes.
Prediction of Spectroscopic Parameters
Redox Chemistry and Electrochemistry Modeling
Theoretical modeling provides critical insights into the redox behavior of molecules, complementing experimental electrochemical techniques like cyclic voltammetry.
DFT calculations can be used to predict the redox potentials of organic molecules. These predictions are vital for designing materials for applications such as redox flow batteries, where phenazines are considered promising candidates. chemrxiv.org The redox potentials of phenazines are known to be influenced by the nature and position of appended functional groups. rsc.org
Theoretical studies have shown that it is possible to develop accurate machine-learning models to predict the redox potential of phenazine derivatives using a dataset of DFT-calculated properties. chemrxiv.org These models can achieve high accuracy (R² > 0.98) and can be used to virtually screen large libraries of compounds, accelerating the discovery of new materials. chemrxiv.org The accuracy of direct DFT predictions depends on the computational method, and results are often calibrated against known experimental values to improve their predictive power.
| Compound Class | Property | Theoretical Value (eV) | Method | Reference |
|---|---|---|---|---|
| Benzo[de]isoquinoline-1,3-dione condensed azaacenes | Electron Affinity | 3.69 - 3.87 | Cyclic Voltammetry / DFT | rsc.org |
| Phenazine Derivatives | Redox Potential | Predicted with MAE < 0.07 V | Machine Learning on DFT data | chemrxiv.org |
The feasibility and rate of electron transfer (ET) reactions can be analyzed by calculating the Gibbs free energy change (ΔG). For photoinduced electron transfer, the Rehm-Weller equation provides a framework for estimating ΔG based on the oxidation potential of the electron donor, the reduction potential of the acceptor, and the excited-state energy of the photosensitizer.
DFT can be used to compute these parameters. The efficiency of initiator systems for polymerization has been discussed based on the free energy change for electron transfer from dye molecules to onium compounds. researchgate.net By calculating the energies of the relevant ground, excited, and ionic states, DFT allows for a quantitative analysis of electron transfer processes, providing a molecular-level understanding of the factors that govern reaction efficiency. This is particularly relevant for this compound, whose quinone structure makes it a potential participant in redox reactions and electron transfer chains.
Simulation of Cyclic Voltammetry
Computational methods, particularly those based on Density Functional Theory (DFT), are pivotal in simulating and predicting the electrochemical behavior of phenazine-based compounds. While specific simulations of the cyclic voltammogram for this compound are not extensively detailed in the reviewed literature, studies on closely related structures like benzo[a]phenazine (B1654389) and its complex derivatives provide significant insight into the methodologies employed and the results that can be obtained.
In one study, the redox potentials of various phenazines, including benzo[a]phenazine, were calculated to assess their viability as electron mediators. researchgate.net The computational approach involved calculating the change in Gibbs free energy (ΔG) using DFT at the B3LYP/6-31G level. researchgate.net These theoretical calculations are correlated with experimental data obtained from cyclic voltammetry to establish a predictive model for the redox potentials of unexplored derivatives. researchgate.net The experimental cyclic voltammograms for compounds like benzo[a]phenazine were recorded using a standard three-electrode setup with a working electrode, a Pt wire counter electrode, and an Ag/AgCl reference electrode. researchgate.net
Furthermore, DFT calculations have been employed to investigate the intricate redox mechanisms in more complex benzo[a]phenazine systems. For instance, in a study of benzo[a]benzo acs.orgnih.govquinoxalino[2,3-i]phenazine-5,6,8,14,15,17-hexane (BBQPH), DFT was used to simulate the Zn²⁺/H⁺ synergistic storage pathway. nih.gov The investigation involved calculating the potential and Gibbs free energy diagrams for the stepped coordination of ions during the redox process. nih.gov Such simulations help identify the most reactive sites within the molecule for electron transfer and ion coordination, such as the o-quinone functional groups and pyrazine (B50134) nitrogen atoms. nih.gov These computational models are essential for understanding the structure-property relationships that govern the electrochemical characteristics of these molecules. nih.gov
Molecular Dynamics and Docking Simulations
Ligand-Target Interaction Studies (e.g., C-Kit Kinase Binding)
Molecular docking simulations have been instrumental in exploring the potential of benzo[a]phenazine derivatives as inhibitors of key biological targets, such as the C-Kit kinase. C-Kit is a receptor tyrosine kinase whose mutated form is implicated in the development of various cancers. researchgate.netacs.orgfrontiersin.org Computational studies have evaluated a series of benzo[a]phenazin-5-ol derivatives for their inhibitory action against C-Kit kinase (PDB ID: 1t46). researchgate.netfrontiersin.org
These in silico investigations typically utilize software like AutoDock to predict the binding affinity and interaction patterns of the ligands within the kinase's active site. researchgate.netfrontiersin.org The process involves preparing the ligand structures by adding polar hydrogens and assigning appropriate charges, and setting up a grid box around the active site of the receptor. researchgate.net The results are often compared against a known inhibitor, such as Sunitinib, which is co-crystallized in the PDB structure. researchgate.net
Studies on benzo[a]phenazin-5-ol derivatives revealed promising binding free energies (ΔGb), ranging from -9.3 to -10.6 kcal/mol, which were comparable or superior to the reference drug Sunitinib. researchgate.net The simulations identified specific hydrogen bond interactions between the ligands and key amino acid residues in the C-Kit kinase active site, including Arg791, Ile789, and His790. researchgate.netfrontiersin.org For example, one top-scoring compound was shown to form four hydrogen bonds with these residues. researchgate.netfrontiersin.org The stability and favorable orientation of the docked compounds are assessed by the root-mean-square deviation (RMSD) values, which were found to be low, indicating a stable binding pose. researchgate.net These ligand-target interaction studies highlight that the benzo[a]phenazine scaffold is a promising pharmacophore for developing novel C-Kit kinase inhibitors. researchgate.netacs.orgfrontiersin.org
| Compound | Binding Free Energy (ΔGb) (kcal/mol) | Interacting Amino Acid Residues | Number of Hydrogen Bonds |
|---|---|---|---|
| Sunitinib (Reference) | -9.3 to -10.6 (Range for derivatives) | N/A | N/A |
| Derivative A | Comparable to Sunitinib | Arg791(A), Ile789(A), His790(A) | 4 |
| Derivative C | Comparable to Sunitinib | Ile571(A), Ile789(A) | 2 |
Molecular Interactions and Biochemical Mechanisms of Benzo a Phenazine 5,6 Dione
Nucleic Acid Interaction Studies
The planar aromatic structure of benzo[a]phenazine (B1654389) derivatives is a key characteristic that enables their significant interaction with DNA. researchgate.net These interactions are primarily non-covalent and are central to their biochemical and pharmacological activities. The primary modes of interaction involve the insertion of the flat phenazine (B1670421) ring system between the base pairs of the DNA double helix and associations within the grooves of the helix.
The binding of benzo[a]phenazine compounds to DNA is a multifaceted process involving several distinct modes of interaction. These have been elucidated through a variety of spectroscopic and biophysical techniques, including absorption and fluorescence spectroscopy, circular dichroism, and viscometry. nih.govnih.gov Studies on benzo[a]phenazine derivatives and structurally related compounds consistently point towards a strong affinity for the DNA duplex.
The predominant mechanism by which benzo[a]phenazine-5,6-dione and its analogs interact with DNA is through intercalation. researchgate.net This process involves the insertion of the planar, polycyclic aromatic ring system of the molecule between the stacked base pairs of the DNA double helix. researchgate.net The planarity of the phenazine core is crucial for this type of interaction, allowing it to fit snugly within the DNA structure. researchgate.net
Studies on derivatives such as NC-182, which contains a benzo[a]phenazine ring, have confirmed it to be a potent DNA intercalator, particularly for B-form DNA. nih.govnih.gov This intercalation stabilizes the DNA duplex structure against thermal denaturation. nih.govnih.gov The insertion of the molecule causes a separation of the base pairs, leading to an increase in the effective length of the DNA, a characteristic feature of intercalation that can be observed through viscosity measurements. rsc.org Metal complexes containing ligands with a phenazine moiety, such as benzo[i]dipyrido[3,2-a:2′,3′-c]phenazine (dppn), also demonstrate this intercalative binding mode, where the extended aromatic ligand inserts into the DNA base pairs. wiley.com
In addition to intercalation, benzo[a]phenazine derivatives can engage in groove binding and electrostatic interactions with the DNA molecule. While intercalation is often the primary binding mode, associations with the major or minor grooves of DNA can also occur. For instance, some rhodium complexes with phenazine-diimine ligands have been shown to bind via partial intercalation from the major groove side. nih.gov Other related metal complexes have been predicted to bind within the minor groove of DNA. rsc.org
Electrostatic interactions play a significant role, particularly for cationic derivatives of the phenazine structure. researchgate.net Since the DNA backbone is negatively charged due to its phosphate (B84403) groups, positively charged molecules are attracted to it, facilitating the binding process. researchgate.netmdpi.com This electrostatic attraction is often a precursor to the more specific intercalative or groove binding events.
The binding of benzo[a]phenazine compounds to DNA can be monitored using UV-visible absorption spectroscopy, which reveals characteristic changes in the spectrum upon interaction. A key feature observed is hypochromism , which is a decrease in the molar absorptivity (or absorbance intensity) of the compound's characteristic absorption bands. wiley.comnih.gov This phenomenon occurs as the intercalated molecule's electronic transitions are perturbed by the electronic environment of the DNA base pairs. For example, upon binding to DNA, significant hypochromism has been observed for the ligand-localized transitions in chromium and iridium complexes containing dppn and related ligands. wiley.comnih.govacs.org
Another important spectral feature is the appearance of one or more isosbestic points . These are specific wavelengths where the molar absorptivity of the free compound and the DNA-bound compound are identical. nih.govacs.org The presence of sharp isosbestic points in a series of spectra with increasing DNA concentration is strong evidence of a two-state equilibrium between the free and bound forms of the molecule, which is characteristic of a specific binding mode like intercalation. nih.govacs.org These spectral changes, often accompanied by a shift in the absorption maximum to a longer wavelength (a bathochromic or red shift), are consistent with the intercalative binding of the phenazine ligand into the DNA helix. nih.govacs.org
The strength of the interaction between a compound and DNA can be quantified by its intrinsic binding constant (Kb). This value is typically determined by monitoring the changes in absorption or fluorescence spectra of the compound upon titration with increasing concentrations of DNA. Higher Kb values indicate a stronger binding affinity.
| Compound | Ancillary Ligand | DNA Type | Binding Constant (Kb) M-1 | Reference |
|---|---|---|---|---|
| [Ru(bpy)2(DPPN)]2+ | bpy | CT-DNA | 2.0 x 105 | scispace.com |
| [Ru(phen)2(DPPN)]2+ | phen | CT-DNA | 2.4 x 105 | scispace.com |
| [Ir(ppy)2(hdppz)]PF6 | ppy | ct-DNA | 6.06 x 106 | wiley.com |
| Λ-[Cr(TMP)2(dppn)]3+ | TMP | st-DNA | 3.1 x 106 | nih.gov |
| Δ-[Cr(TMP)2(dppn)]3+ | TMP | st-DNA | 2.3 x 106 | nih.gov |
| Rh(bpy)2chrysi3+ | bpy | Mismatched DNA | ~106 | nih.gov |
Certain benzo[a]phenazine derivatives and related compounds are capable of inducing cleavage of the DNA strands. This activity can be triggered by external factors such as light or can be inherent to the molecule's chemical reactivity, often following bioreductive activation.
For instance, some ruthenium complexes with phenazine-based ligands have been shown to act as effective DNA-cleaving agents upon irradiation with light. ias.ac.in This photocleavage activity is a key area of research for developing photodynamic therapy agents. Similarly, rhodium complexes featuring a benzo[a]phenazine-diimine ligand have demonstrated the ability to photocleave DNA, particularly at mismatched sites. nih.gov
Furthermore, the broader class of phenazine compounds includes natural products that can cleave DNA through radical-mediated mechanisms. The phenazine di-N-oxide natural product, myxin (B609384), causes DNA strand cleavage under both aerobic and anaerobic conditions following bioreductive activation to a radical intermediate. acs.org This suggests that redox cycling and the generation of reactive radical species could be a potential mechanism for DNA damage by suitably substituted this compound compounds.
DNA Cleavage Mechanisms
Photo-Cleavage via Reactive Oxygen Species (ROS)
The benzo[a]phenazine scaffold, a core component of this compound, is instrumental in mediating photo-induced chemical processes, particularly the cleavage of DNA. This activity is primarily driven by the generation of reactive oxygen species (ROS) upon photo-irradiation. Research has shown that metal complexes incorporating ligands derived from or related to this scaffold can efficiently damage DNA.
For instance, copper(II) complexes of 1,10-phenanthroline-5,6-dione (B1662461) (a structurally related dione) have been observed to cleave plasmid DNA. The mechanism for this cleavage is believed to involve ROS, specifically singlet oxygen (¹O₂) and hydroxyl radicals (•OH). researchgate.net Similarly, ruthenium (II) and iridium (III) complexes containing benzodipyridophenazine ligands, which are expanded versions of the benzo[a]phenazine structure, can induce DNA photo-cleavage through the action of ROS. rsc.org Studies on Ru(II) polypyridyl complexes with ligands like dppn (benzo[i]dipyrido[3,2-a:2',3'-c]phenazine) further confirm that DNA photocleavage is mediated by ROS, including both singlet oxygen and superoxide (B77818) (O₂⁻). acs.org The mechanism of action for some benzo[a]phenazine derivatives against pathogens like Mycobacterium tuberculosis also appears to be linked to the induction of oxidative stress. nih.gov This body of evidence highlights that the benzo[a]phenazine core structure is a potent photosensitizer, capable of initiating DNA damage through the production of cytotoxic ROS when activated by light.
Proton Coupled Electron Transfer Mechanisms
Phenazines are well-established redox-active compounds that function as electron shuttles in various biological and chemical systems. nih.gov The fundamental mechanism governing their redox activity is proton-coupled electron transfer (PCET). nih.govrsc.org This process is crucial for the role of phenazines in facilitating extracellular electron transfer in microorganisms. nih.gov
The reduction of a phenazine, such as this compound, in an aqueous environment typically proceeds via a two-electron, two-proton (2e⁻, 2H⁺) pathway. nih.gov The mechanism can be described by a square scheme involving sequential electron and proton transfers: nih.gov
First Electron Transfer: The neutral phenazine molecule (Phz) accepts an electron to form a radical anion (Phz•⁻).
First Protonation: The radical anion is protonated to form a neutral radical (PhzH•).
Second Electron Transfer: The neutral radical accepts a second electron, forming a monoanion (PhzH⁻).
Second Protonation: The monoanion accepts a second proton, resulting in the fully reduced dihydrophenazine (PhzH₂).
The specific redox potential of these reactions can be modulated by the presence of various functional groups on the phenazine core, such as hydroxyl, sulfonate, or carboxylate moieties. rsc.org This PCET mechanism is central to the diverse electrochemical and biological functions of benzo[a]phenazine derivatives.
Mechanisms of N-Oxide Derivatives in DNA Damage
Phenazine N-oxides, particularly phenazine 5,10-dioxides, represent a class of compounds with potent biological activity, including cytotoxicity against tumor cells. Their mechanism of action involves bioreductive activation, which is often enhanced under hypoxic (low oxygen) conditions. rsc.org The N-oxide functionalities are considered pivotal to this activity. rsc.org
The proposed mechanism involves the enzymatic reduction of the N-oxide to form a radical intermediate. This intermediate is unstable and subsequently collapses, leading to the generation of highly reactive and cytotoxic hydroxyl radicals (•OH). rsc.org These hydroxyl radicals are potent DNA-damaging agents. They can abstract hydrogen atoms from the deoxyribose sugar backbone of the DNA double helix, leading to strand breaks and ultimately triggering cell death. rsc.org Studies on compounds like myxin (1-hydroxy-6-methoxyphenazine 5,10-dioxide) have shown that they can induce cell death through this ROS-generating pathway. rsc.org The reactivity of related this compound 7-oxides has also been a subject of chemical investigation, underscoring the importance of the N-oxide group in the reactivity of this class of compounds. acs.org
Enzymatic Activity Modulation
Kinase Inhibition Studies (e.g., C-Kit Kinase)
Derivatives of the benzo[a]phenazine scaffold have been investigated as potential inhibitors of protein kinases, which are critical regulators of cellular signaling pathways. A mutated form of the C-Kit receptor tyrosine kinase is a significant contributor to the development of certain cancers. kne-publishing.comresearchgate.netfums.ac.ir
Molecular docking studies have evaluated a series of benzo[a]phenazin-5-ol derivatives, which are structurally very similar to this compound, for their ability to inhibit C-Kit kinase (PDB: 1t46). kne-publishing.comresearchgate.netfums.ac.ir These in silico analyses identified several derivatives as promising lead candidates, with some exhibiting stronger inhibitory effects and greater selectivity than the established kinase inhibitor drug, Sunitinib. kne-publishing.comresearchgate.net For example, two compounds, designated A and C in the study, demonstrated superior binding to the kinase's active site. kne-publishing.comresearchgate.netfums.ac.ir The interactions were stabilized by hydrogen bonds with key amino acid residues. Compound A formed four hydrogen bonds with Arg791, Ile789, and His790, while compound C formed two hydrogen bonds with Ile571 and Ile789. kne-publishing.comresearchgate.net The binding affinities of these derivatives were comparable to that of Sunitinib, indicating their potential as effective C-Kit kinase inhibitors. fums.ac.ir
| Compound | Binding Free Energy (ΔGb) | Key Interacting Amino Acid Residues | Reference |
|---|---|---|---|
| Sunitinib (Reference) | Comparable to derivatives | Arg791 | fums.ac.ir |
| Compound A | Satisfactory (Comparable to Sunitinib) | Arg791(A), Ile789(A), His790(A) | kne-publishing.comresearchgate.netfums.ac.ir |
| Compound C | Satisfactory (Comparable to Sunitinib) | Ile571(A), Ile789(A) | kne-publishing.comresearchgate.net |
Topoisomerase Inhibition (Topoisomerase I and II)
The benzo[a]phenazine structure is a well-recognized pharmacophore for the inhibition of topoisomerases, enzymes that are essential for managing DNA topology during replication, transcription, and other cellular processes. nih.govresearchgate.net Derivatives of this compound are notable for their ability to act as dual inhibitors, targeting both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.govacs.orgresearchgate.netnih.gov This dual-targeting capability is a significant advantage in anticancer drug design, as it can address different points in the cell cycle. researchgate.net
The primary mechanism of action involves the intercalation of the planar phenazine ring system between the base pairs of the DNA helix. nih.govacs.org This interaction interferes with the normal function of the topoisomerase enzymes, stabilizing the enzyme-DNA cleavage complex and preventing the re-ligation of the DNA strands, which leads to cytotoxic DNA breaks. nih.govresearchgate.net Several synthetic benzo[a]phenazine derivatives, such as NC-190 and XR11576, have demonstrated significant antiproliferative effects and have been investigated in clinical studies. acs.orgresearchgate.net DNA relaxation assays have confirmed that these derivatives can effectively inhibit the catalytic activity of both Topo I and Topo II. researchgate.net
Other Enzyme Interactions (e.g., Isocitrate Lyase, Cholinesterases)
Beyond kinases and topoisomerases, the phenazine scaffold and related structures have been shown to interact with a variety of other enzymes.
Emerging Applications and Material Science Perspectives of Benzo a Phenazine 5,6 Dione
Photoinitiator Systems and Polymerization Processes
Benzo[a]phenazine-5,6-dione and its derivatives have been identified as key components in photoinitiator systems, which are crucial for initiating polymerization reactions using light. These compounds can act as versatile photosensitizers, capable of initiating different types of polymerization, including free radical and cationic polymerization, under visible light.
Reducible and Oxidisable Sensitizers in Free Radical Polymerization
Derivatives of benzo[a]phenazine (B1654389) have demonstrated the ability to act as both reducible and oxidisable sensitizers in free radical polymerization. researchgate.net When used as reducible sensitizers, they interact with electron donors such as phenylthioacetic acid, phenoxyacetic acid, N-phenylglycine, and ethyl 4-N,N-dimethylaminobenzoate. researchgate.net Conversely, as oxidisable sensitizers, they work in conjunction with electron acceptors like onium and N-alkoxypyridinium salts. researchgate.net These photoredox pairs have proven to be effective photoinitiators for the free radical polymerization of trimethylolpropane (B17298) triacrylate (TMPTA) when exposed to visible light. researchgate.netmdpi.com
The effectiveness of these photoinitiating systems is influenced by the molecular structure of the phenazine (B1670421) derivative, including the arrangement of aromatic rings and the number of nitrogen atoms. mdpi.com Phenazine-based dyes can exhibit high molar absorption coefficients in the visible light spectrum, a long-lived triplet state, and efficient interaction with electron donors, all of which are beneficial for generating radicals through an electron transfer process. semanticscholar.org In some cases, the polymerization rate initiated by phenazine derivatives was comparable to that of the commercial photoinitiator camphorquinone (B77051) (CQ), but at a significantly lower concentration. mdpi.com
| Photoinitiator System Component | Role | Example Monomer |
| Benzo[a]phenazine derivative | Reducible/Oxidisable Sensitizer | Trimethylolpropane triacrylate (TMPTA) |
| Electron Donor | Co-initiator | Phenylthioacetic acid, N-phenylglycine |
| Electron Acceptor | Co-initiator | Onium salts, N-alkoxypyridinium salts |
Cationic Photopolymerization Investigations
While derivatives of benzo[a]phenazine have shown significant success in free radical polymerization, their application in cationic photopolymerization has been met with mixed results. researchgate.net Studies involving the cationic photopolymerization of cyclohexene (B86901) oxide using benzo[a]phenazine dyes in combination with onium salt photoredox pairs were found to be ineffective. researchgate.net However, other research has indicated that certain quinoxaline-based dyes, which can be synthesized from intermediates like this compound, can induce the cationic polymerization of cyclohexene oxide with specific electron acceptors. mdpi.com The efficiency of these systems is dependent on the specific dye and electron acceptor used. researchgate.netresearchgate.net
Advanced Materials for Energy Storage
The unique electrochemical properties of benzo[a]phenazine derivatives make them promising candidates for advanced energy storage applications, particularly in organic redox flow batteries (RFBs).
Organic Redox Flow Batteries (RFBs)
Aqueous organic redox flow batteries (AORFBs) are an emerging technology for large-scale energy storage, valued for their potential safety, low cost, and environmental friendliness. researchgate.netacs.org Benzo[a]phenazine-based compounds are being explored as redox-active materials in these systems. For instance, a novel benzo[a]phenazin-5-ol methanesulfonate (B1217627) (BHPS) has been developed, which exhibits a highly stable and reversible two-electron redox reaction in aqueous media. researchgate.net This compound demonstrates high chemical stability, excellent conductivity, and a high redox potential. researchgate.net
The performance of AORFBs can be significantly influenced by the properties of the anolyte and catholyte. Phenazine derivatives, including those based on the benzo[a]phenazine structure, have been investigated as potential anolytes. differ.nlresearchgate.net
Design of Anolytes and Catholytes with Tunable Redox Potentials
The redox potentials of benzo[a]phenazine derivatives can be tuned through molecular engineering, which involves the introduction of various functional groups to the core structure. researchgate.net Attaching sulfonic acid and hydroxyl groups to benzo[a]phenazine, as in the case of BHPS, has been shown to significantly improve solubility and kinetic constants compared to the parent compound, benzo[a]phenazine-5-ol. researchgate.net
Computational methods, such as density functional theory (DFT), are being used to predict the redox potentials of unexplored phenazine derivatives, accelerating the design of new molecules with desirable properties for biofuel cells and RFBs. core.ac.uk By systematically modifying the structure with electron-donating or electron-withdrawing groups, the redox potential can be adjusted to create high-performance anolytes and catholytes. researchgate.netcore.ac.uk
| Compound | Modification | Key Properties | Application |
| Benzo[a]phenazin-5-ol methanesulfonate (BHPS) | Sulfonic acid and hydroxyl group attachment | High stability, high conductivity, reversible two-electron redox | Anolyte in AORFBs |
| Propionic-acid-functionalized phenazine (PFP) | Propionic acid functionalization | High stability at elevated temperatures | Anolyte in AORFBs |
Development of π-Conjugated Materials for Organic Electronics
The extended π-conjugated system of the benzo[a]phenazine scaffold makes it a valuable building block for the development of novel organic electronic materials. nih.govacs.org The electronic properties of these materials can be finely tuned by extending the π-conjugation, which can lead to red-shifted absorption spectra and enhanced intermolecular interactions. acs.org
Derivatives of benzo[a]phenazine are being investigated for their potential use in various organic electronic devices. researchgate.net For example, a super-electron-delocalized, fully conjugated organic molecule, benzo[a]benzo researchgate.netacs.orgquinoxalino[2,3-i]phenazine-5,6,8,14,15,17-hexane (BBQPH), which incorporates multiple electron-withdrawing carbonyl groups, has been designed for high-energy-density zinc-organic batteries. nih.gov This material exhibits a high theoretical capacity and demonstrates the potential of extending the π-system of phenazine-based structures for advanced energy storage. nih.gov The synthesis of such complex molecules often involves intermediates derived from this compound. nih.govnih.gov
Bio-imaging Probe Development
The unique photophysical properties of the benzo[a]phenazine scaffold have positioned it as a valuable platform for the development of novel bio-imaging probes. rsc.org These fluorescent molecules are instrumental in visualizing and understanding complex biological processes at the cellular and subcellular levels. sciforum.net The rigid, planar structure of benzo[a]phenazine and its derivatives often results in high fluorescence quantum yields and significant photostability, which are critical characteristics for effective bio-imaging agents. sciforum.netmdpi.com
Researchers have successfully synthesized and utilized derivatives of benzo[a]phenazine for various imaging applications. These probes are often designed to target specific organelles or biomolecules within a cell, enabling researchers to study their dynamics and function in real-time. For instance, certain benzo[a]phenazine derivatives have demonstrated the ability to selectively stain cellular components, facilitating detailed microscopic analysis. mdpi.com
The development of these probes frequently involves modifying the core benzo[a]phenazine structure with different functional groups. These modifications can tune the probe's spectral properties, such as its absorption and emission wavelengths, and can also be used to introduce specific binding capabilities. For example, the addition of sulfonamide groups to a benzo[a]phenoxazinium core, a related structure, has been shown to enhance the specificity of the probe for staining the vacuole membrane and the endoplasmic reticulum in yeast cells. mdpi.com
Furthermore, the far-red to near-infrared (FR/NIR) fluorescence of some benzo[a]phenazine derivatives is particularly advantageous for in vivo imaging. acs.org Light in this region of the spectrum can penetrate deeper into biological tissues with minimal photodamage and autofluorescence, allowing for clearer and more sensitive imaging. acs.org
The versatility of the benzo[a]phenazine framework has led to the creation of a diverse range of fluorescent probes. One-pot synthesis methods have been developed to efficiently produce these complex molecules. rsc.orgnih.gov For example, a one-pot, two-step domino protocol has been used to synthesize fluorescent benzo[a]-phenazine fused derivatives. rsc.org Another approach involved a ruthenium(II)-catalyzed regiospecific C–H/O–H oxidative annulation to construct isochromeno[8,1-ab]phenazines, which exhibit prominent far-red fluorescence and are suitable for cancer cell imaging. acs.orgnih.gov
The interaction of these probes with biological targets is a key aspect of their function. Some benzo[a]phenoxazinium chlorides, for instance, have been shown to interact with DNA, indicating their potential as nuclear stains or as probes for studying DNA dynamics. nih.gov The mode of interaction can vary, with some compounds intercalating between DNA base pairs and others binding electrostatically. nih.gov
Detailed research findings have highlighted the potential of these probes in various bio-imaging contexts. The table below summarizes the characteristics of some benzo[a]phenazine-based bio-imaging probes.
| Probe Type | Target/Application | Key Features |
| Isochromeno[8,1-ab]phenazines | Cancer cell imaging | Prominent far-red (FR) fluorescence, high quantum yield, excellent biocompatibility. acs.orgnih.gov |
| Benzo[a]phenoxazinium chlorides with sulfonamide groups | Vacuole membrane, endoplasmic reticulum, plasma membrane staining | Near-infrared (NIR) fluorescence, high specificity. mdpi.com |
| Side-chain chlorinated benzo[a]phenoxazinium chlorides | DNA labeling in gel electrophoresis | Strong interaction with DNA, enabling visualization of migrating DNA. nih.gov |
| C-6 sulfenylated benzo[a]phenazin-5-ols | Detection of Hg2+ ions | Exhibits a blue shift and significant increase in emission intensity upon binding to Hg2+. researchgate.net |
These examples underscore the significant potential of this compound and its derivatives in the advancement of bio-imaging technologies, offering powerful tools for biological and biomedical research.
Future Directions and Interdisciplinary Research
Advancements in Synthetic Methodologies
The synthesis of benzo[a]phenazine-5,6-dione and its analogs has traditionally relied on multi-step procedures. However, the future of its synthesis lies in the development of more efficient, sustainable, and diverse methodologies. A key area of focus is the expansion of multi-component reactions (MCRs). These reactions, which combine three or more reactants in a single step, offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. tubitak.gov.trjrespharm.com
Recent advancements have already demonstrated the power of MCRs in generating complex benzo[a]phenazine (B1654389) derivatives. tubitak.gov.trnih.govnih.govresearchgate.net Future efforts will likely concentrate on:
Novel Catalytic Systems: The exploration of new and reusable catalysts, including solid acid catalysts, tubitak.gov.tr organocatalysts, nih.gov and magnetic nanoparticles, tandfonline.com will be crucial for improving reaction yields, shortening reaction times, and facilitating greener chemical processes. The use of eco-friendly catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) and caffeine (B1668208) has shown promise. jrespharm.comtubitak.gov.tr
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. tubitak.gov.trtandfonline.comtubitak.gov.tr Further investigation into microwave-assisted synthesis of this compound derivatives is expected to lead to rapid and high-yield production of these compounds. researchgate.net
Solvent-Free and Green Solvents: A shift towards solvent-free reaction conditions or the use of environmentally benign solvents like water or ethanol-water mixtures will be a significant step towards sustainable synthesis. nih.govtandfonline.comtubitak.gov.tr
Domino Reactions: Designing sophisticated domino reaction sequences, where multiple bond-forming events occur in a single pot without the isolation of intermediates, will enable the construction of highly complex and diverse molecular architectures based on the benzo[a]phenazine core. nih.govresearchgate.nettubitak.gov.tr
The table below summarizes some of the recent advancements in the synthesis of benzo[a]phenazine derivatives.
| Catalyst/Method | Reactants | Key Features |
| p-TSA | 2-hydroxynaphthalene-1,4-dione, benzene-1,2-diamines, benzaldehydes, 6-amino-1,3-dimethyluracil (B104193) | One-pot, four-component, solvent-free, high yields. tubitak.gov.tr |
| Formic Acid | 2-hydroxy-1,4-naphthoquinone (B1674593), 1,2-phenylenediamine, aromatic amines, triethyl orthoformate | One-pot, four-component, solvent-free, good to high yields. nih.gov |
| DABCO / Microwave | 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine (B120857), aromatic aldehydes, naphthols/phenol | Domino four-component, green, reusable catalyst. tubitak.gov.tr |
| H3PW12O40@Fe3O4-ZnO / Microwave | 2-hydroxynaphthalene-1,4-dione, arylglyoxal, indole (B1671886) | Multi-component, solvent-free, magnetic nanocatalyst. tandfonline.com |
| Caffeine | lawsone, o-phenylenediamine, malononitrile (B47326), 2-hydroxybenzaldehyde | One-pot multi-component, green catalyst. jrespharm.com |
Integration of Advanced Characterization Techniques
A comprehensive understanding of the structure, properties, and behavior of this compound and its derivatives necessitates the use of a suite of advanced characterization techniques. While standard spectroscopic methods like FT-IR, ¹H-NMR, and Mass Spectrometry are routinely employed to confirm the structure of newly synthesized compounds, nih.gov future research will benefit from the integration of more sophisticated analytical tools.
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural elucidation, offering precise information on bond lengths, bond angles, and three-dimensional molecular packing. This is crucial for understanding intermolecular interactions and their influence on material properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as ¹³C NMR and two-dimensional NMR (COSY, HSQC, HMBC), will be instrumental in confirming the complex structures of novel derivatives. tubitak.gov.tr Solid-state NMR can provide insights into the structure and dynamics of these compounds in the solid state. rsc.org
Electrochemical Analysis: Techniques like cyclic voltammetry (CV) and galvanostatic charge-discharge (GCD) are essential for probing the redox properties of this compound. rsc.org These methods are particularly important for applications in energy storage and electronics, allowing for the determination of redox potentials and specific capacitance. rsc.orgmdpi.com
Computational Modeling: Density Functional Theory (DFT) and other computational methods will play an increasingly important role in predicting and understanding the electronic structure, optical properties, and reactivity of these molecules. researchgate.net This can guide the rational design of new materials with tailored properties.
Deepening Understanding of Molecular Mechanisms
The biological activities and material properties of this compound derivatives are intrinsically linked to their molecular mechanisms of action. Future research will focus on elucidating these mechanisms at a molecular level.
For instance, in the context of their potential as anti-cancer agents, understanding how these compounds interact with biological targets is paramount. Molecular docking studies have already been employed to investigate the binding of benzo[a]phenazine-5-ol derivatives to receptor tyrosine kinases like c-Kit. researchgate.netkne-publishing.com These computational approaches, combined with experimental validation, can identify key interactions and guide the design of more potent and selective inhibitors. researchgate.netkne-publishing.com
The proposed mechanism for the synthesis of these compounds often involves a series of reactions including condensation, Michael addition, and cyclization. nih.govdergipark.org.trrsc.org A deeper understanding of these reaction pathways, including the role of intermediates and transition states, will be crucial for optimizing reaction conditions and expanding the scope of synthetic methodologies.
Exploration of Novel Materials Science Applications
The unique electronic and photophysical properties of the benzo[a]phenazine core make it a promising building block for advanced materials. Future research is expected to explore a wide range of applications in materials science.
Organic Electronics: The planar, electron-deficient nature of the this compound system suggests its potential use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The ability to tune the electronic properties through chemical modification is a key advantage. researchgate.net
Energy Storage: The redox-active nature of the quinone and phenazine (B1670421) moieties makes these compounds attractive for applications in energy storage devices like supercapacitors and batteries. rsc.org Phenazine-integrated conjugated microporous polymers have already shown high capacitance and stability. rsc.org
Sensors: The potential for benzo[a]phenazine derivatives to undergo changes in their optical or electronic properties upon interaction with specific analytes could be exploited for the development of chemical sensors.
Photodynamic Therapy: Some benzo[a]phenazine derivatives have been investigated for their use in photodynamic therapy, where they can selectively target and destroy tumor cells upon light activation. tandfonline.com
The continued exploration of new synthetic routes, coupled with advanced characterization and a deeper understanding of molecular mechanisms, will undoubtedly unlock the full potential of this compound in a variety of interdisciplinary fields.
Q & A
Q. What are the optimized synthetic routes for Benzo[a]phenazine-5,6-dione and its derivatives, and how are they characterized?
Synthesis often involves condensation reactions with aromatic precursors. For example, derivatives like benzoimidazo-quinoline-diones are synthesized by heating benzo[h]quinoline-5,6-dione with thiophene derivatives in glacial acetic acid, followed by neutralization with ammonia and vacuum filtration. Yields range from 20% to 55%, depending on substituents. Characterization employs thin-layer chromatography (TLC), -NMR, -NMR, and HPLC retention times to confirm purity and structure . Microwave-assisted methods can enhance reaction efficiency, as seen in related phenazine derivatives, achieving 94% yields under optimized conditions .
Q. How can researchers assess the photostability of this compound in experimental settings?
Photostability is evaluated by exposing the compound to controlled UV/visible light and monitoring degradation via spectroscopic methods (e.g., UV-Vis, FTIR). Alkoxy side-chain modifications, as observed in polymer studies, can mitigate photodegradation by reducing reactive site accessibility. Comparative studies with traditional polymers show that structural modifications (e.g., alkoxy groups) improve stability by 30–50% under accelerated aging tests .
Advanced Research Questions
Q. What role does this compound play in atmospheric chemistry, and how are its photoproducts analyzed?
As a model for oxy-PAHs, its photodegradation products are studied using HPLC-MS, GC-MS, and NMR to identify reactive intermediates like quinones and epoxides. These products contribute to atmospheric particulate matter and redox cycling. For instance, benzo[a]pyrene-1,6-dione (a structural analog) forms adducts with nucleophiles under simulated sunlight, highlighting mechanisms relevant to environmental persistence and toxicity .
Q. How does this compound interact with biological systems, particularly in carcinogenicity or antitumor activity?
Metabolites of related PAHs (e.g., benzo[a]pyrene-diones) inhibit VEGF expression by degrading HIF-1α, a key regulator of hypoxia-responsive genes. This involves cytochrome P450-mediated activation to electrophilic intermediates that form DNA adducts, disrupting replication. In vitro assays (e.g., agar well-diffusion) show antimicrobial activity for structural analogs, suggesting potential for tailored pharmacological applications .
Q. How can contradictions in analytical data for PAH derivatives, such as this compound, be resolved?
Discrepancies arise when total PAH concentrations do not correlate with specific markers like benzo[a]pyrene. Method validation using multiple solvents (ethanol, cyclohexane) and cross-technique comparisons (HPLC-fluorescence, GC-MS) are critical. For example, ethanol extraction paired with fluorescence detection improves specificity, reducing false positives from co-eluting compounds .
Q. What experimental design considerations are essential for studying the environmental persistence of this compound?
Accelerated aging tests under varying pH, light, and temperature conditions are paired with LC-MS/MS to track degradation kinetics. Structural analogs (e.g., PBDTTPD polymers) demonstrate that side-chain engineering (e.g., alkoxy groups) reduces photodegradation by 40–60%, informing material design for stability .
Methodological Notes
- Synthesis Optimization : Prioritize microwave-assisted protocols to reduce reaction times and improve yields .
- Analytical Validation : Use orthogonal techniques (e.g., NMR + HPLC-MS) to resolve co-eluting peaks in complex matrices .
- Biological Assays : Combine agar diffusion for antimicrobial screening and Western blotting for mechanistic studies (e.g., HIF-1α degradation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
